molecular formula C18H22F3NO4 B13398320 Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline

Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline

Cat. No.: B13398320
M. Wt: 373.4 g/mol
InChI Key: RQLCPQMSGLKHNN-UHFFFAOYSA-N
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Description

Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline (CAS: 957311-17-0) is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-trifluoromethylbenzyl substituent at the gamma position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₂F₃NO₄, with a molecular weight of 373.37 g/mol . This compound is widely used in asymmetric synthesis and pharmaceutical research due to its stereochemical rigidity and enhanced metabolic stability imparted by the trifluoromethyl group.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCPQMSGLKHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis generally begins with N-Boc-proline methyl ester as the core substrate, which provides a protected amino acid framework suitable for further modifications. This compound is synthesized via standard Boc-protection of L-proline, followed by esterification:

L-Proline + Boc2O → N-Boc-proline
N-Boc-proline + MeOH + acid catalyst → N-Boc-proline methyl ester

This step ensures the amino group is protected, facilitating selective reactions at the carboxylate position.

Lithiation and Electrophilic Trifluoromethylbenzylation

A pivotal step involves lithiation of the N-Boc-proline methyl ester, followed by trapping with electrophiles bearing the trifluoromethylbenzyl group. The procedure is as follows:

Step Reagents & Conditions Purpose
Lithiation Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF), at -78°C Generate a carbanion at the alpha position
Electrophile Addition 4-Trifluoromethylbenzyl bromide or iodide Introduce the trifluoromethylbenzyl group

This method was detailed in recent studies, where the lithiation occurs at the alpha carbon, followed by nucleophilic attack on the electrophile, yielding a Boc-protected proline derivative with the trifluoromethylbenzyl substituent at the gamma position.

Hydrolysis and Deprotection

Post-functionalization, the methyl ester group is hydrolyzed under alkaline conditions to afford the free carboxylic acid, which is then deprotected if necessary:

Crude ester + NaOH/H2O → Carboxylic acid
Acid work-up → Free amino acid derivative

Thermal Curtius Rearrangement of Quaternary Proline Derivatives

Synthesis of Quaternary N-Boc-Proline Derivatives

The preparation of quaternary derivatives involves lithiation of N-Boc-proline methyl ester, followed by electrophilic trapping with benzyl or alkyl halides, including trifluoromethylbenzyl derivatives. The process is as follows:

  • Lithiation : Using LiHMDS at -78°C in toluene to generate a carbanion.
  • Electrophilic trapping : Addition of electrophiles such as 4-trifluoromethylbenzyl halides.
  • Hydrolysis : Conversion of methyl esters to free acids under alkaline conditions.

This approach was detailed in recent research, emphasizing safety and scalability via flow reactors, which improve reproducibility and yield.

Thermal Rearrangement to Form the Target Compound

The quaternary N-Boc-proline derivatives undergo a thermal Curtius rearrangement to produce isocyanates, which are hindered and resistant to nucleophilic attack. Instead, an interrupted Curtius process occurs, leading to ring-opened ketones or other rearranged products, as observed in recent studies.

Alternative Synthetic Routes

From 4-Oxo-L-proline Precursors

A notable alternative involves starting from N-Boc-4-oxo-L-proline , which reacts with Me3SiCF3 (trifluoromethylating agent) to convert the carbonyl into a difluoromethylene group, followed by subsequent functionalization steps.

From Serine Derivatives

Another route involves synthesizing the trifluoromethylbenzyl group via reactions starting from Garner's aldehyde and trifluoromethylation reagents, followed by cyclization to form the proline ring with the trifluoromethylbenzyl substituent.

Summary of Key Reaction Conditions and Materials

Method Starting Material Key Reagents Solvent Temperature Yield Remarks
Lithiation & Electrophilic Addition N-Boc-proline methyl ester LiHMDS, 4-trifluoromethylbenzyl halide Toluene -78°C to room temp Up to 85% Scalable, suitable for large-scale synthesis
Thermal Curtius Rearrangement Quaternary N-Boc-proline derivatives Heat, inert atmosphere Toluene 150–180°C Variable Produces ring-opened ketones, useful for further modifications
From 4-Oxo-L-proline N-Boc-4-oxo-L-proline Me3SiCF3 DMF 100°C Moderate Converts carbonyl into difluoromethylene

Research Data and Material Compatibility

Study Methodology Yield Notes
ACS Publications Lithiation + electrophile trapping Up to 85% Demonstrated scalability and solvent effects
PubMed Synthesis from 4-oxo-L-proline Moderate Key for difluoromethyl derivatives
RSC From serine derivatives Variable Effective for stereoselective synthesis

Scientific Research Applications

Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline is a specialized amino acid derivative with diverse applications in peptide synthesis, drug development, and biochemical research . Its unique structure, featuring a trifluoromethyl group, enhances lipophilicity and biological activity, making it a valuable building block in pharmaceutical applications .

Applications

Peptide Synthesis: this compound serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry for developing novel therapeutic agents . Its unique structure introduces specific functionalities that can enhance biological activity .

Drug Development: This compound plays a significant role in designing novel drug candidates, especially in medicinal chemistry, where researchers leverage its properties to optimize the efficacy and selectivity of potential therapeutic agents . The trifluoromethyl group contributes to improved lipophilicity, which can facilitate better membrane permeability and target specificity in therapeutic compounds .

Bioconjugation: this compound is used in bioconjugation processes, aiding in attaching biomolecules to drugs or imaging agents, which enhances the delivery and targeting of therapeutics, potentially improving treatment outcomes .

Neuroscience Research: Derivatives of this compound are explored in neuroscience research for their potential effects on neurotransmitter systems, contributing to the understanding of various neurological disorders . These derivatives have demonstrated the ability to interact with receptors involved in neurotransmission.

Biochemical Research: Researchers use this compound to study protein interactions and enzyme activities, providing insights into biological processes and potential drug targets . It can also interact with specific enzymes or receptors, leading to the inhibition or modulation of their activity. For instance, it has been shown to act as an inhibitor of sphingosine kinase.

Material Science: It is employed in the formulation of advanced materials, such as polymers, that require specific functional groups for enhanced performance in industrial applications .

Analytical Chemistry: It can be utilized as a standard in analytical methods to quantify related compounds, ensuring accuracy in research and quality control processes .

Scientific Research Applications

This compound is a synthetic compound with the molecular formula C18H22F3NO4 and a molecular weight of 373.37 g/mol.

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is utilized in studies involving protein structure and function due to its proline derivative nature.

Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.

Industry: It finds use in the development of novel materials and chemical processes.

Biological Activities

Activity TypeDescription
Peptide SynthesisKey building block for custom peptides in pharmaceuticals
Enzyme InhibitionInhibits specific enzymes such as SphK2
Neuroscience ResearchInvestigated for effects on neurotransmitter systems
Drug DevelopmentOptimizes drug candidates for better efficacy and selectivity
Improved LipophilicityThe trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in pharmaceutical applications .

Case Studies

Inhibition Studies on Sphingosine Kinase: This compound has demonstrated potential as an inhibitor of sphingosine kinase, which is valuable in designing inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position: Gamma vs. Alpha

  • Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline (CAS: 957311-17-0):
    The trifluoromethylbenzyl group is attached to the gamma carbon (C4) of the proline ring. This configuration enhances steric shielding and influences enantioselectivity in catalytic reactions .
  • Boc-(R)-alpha-(4-trifluoromethylbenzyl)-proline (CAS: 957310-45-1):
    The substituent is at the alpha position (C2) of the proline ring. This positional isomer shows reduced steric hindrance and altered reactivity in peptide coupling reactions compared to the gamma-substituted analog .

Key Difference : Gamma substitution often results in higher enantiomeric excess (e.e.) in asymmetric syntheses due to restricted conformational flexibility .

Substituent Type: Trifluoromethyl vs. Halogenated Benzyl Groups

a. Trifluoromethyl Derivatives
Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Biological Activity Notes
This compound 957311-17-0 C4 (gamma) 373.37 High enantioselectivity in MCR reactions
Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline 959582-85-5 C4 (gamma) 373.37 Altered electronic effects due to meta-substitution; lower activity in some assays
trans-N-Boc-4-[2-(trifluoromethyl)benzyl]-L-proline 957311-13-6 C4 (gamma) 373.37 Ortho-substitution reduces steric accessibility; moderate yield in pyran synthesis
b. Halogenated Benzyl Derivatives
Compound Name CAS Number Substituent Molecular Weight (g/mol) Activity Notes
Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline N/A 2,4-dichloro 374.26 Enhanced lipophilicity; potential use in hydrophobic binding pockets
2-(4-Trifluoromethylbenzyl)-L-proline hydrochloride 1049728-08-6 4-CF₃ (unprotected) 309.71 Lower stability without Boc protection; used as a salt form in intermediates

Key Insight : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while halogenated derivatives (e.g., dichloro) improve lipophilicity for membrane penetration .

Enantiomeric Purity and Ring Size

  • Enantiomeric Impact :
    • This compound (R-configuration) exhibits 5–36-fold higher activity compared to racemic (S,R) or six-membered ring analogs (e.g., piperidine derivatives) .
    • D-proline congeners are often inactive, underscoring the importance of L-stereochemistry .
  • Ring Size :
    • Five-membered proline derivatives (e.g., Boc-(R)-gamma-(4-CF₃-benzyl)-L-proline) show superior activity to six-membered analogs due to reduced ring strain and better target binding .

Physicochemical Properties

Property Boc-(R)-gamma-(4-CF₃-benzyl)-L-proline Boc-(R)-alpha-(4-CF₃-benzyl)-proline Boc-(R)-gamma-(2,4-Cl₂-benzyl)-L-proline
Melting Point 117–119°C Not reported 154–156°C (analogous benzyl derivative)
Solubility Soluble in DMSO, DMF Moderate in ethanol Low in aqueous buffers
Storage Stable at -80°C for 6 months Similar stability Requires 2–8°C

Biological Activity

Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline is a proline derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry, drug development, and peptide synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group, a gamma position substitution with a 4-trifluoromethylbenzyl group, and an L-proline backbone. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in pharmaceutical applications.

Biological Activity

1. Peptide Synthesis

  • Role in Drug Development : This compound serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry where custom peptides are essential for drug development. Its unique structure allows for the introduction of specific functionalities that enhance biological activity .

2. Enzyme Inhibition

  • Mechanism of Action : this compound interacts with specific enzymes or receptors, which can lead to inhibition or modulation of their activity. This property is particularly useful in designing inhibitors for therapeutic applications .

3. Neuroscience Applications

  • Research Implications : The compound is explored in neuroscience research for its potential effects on neurotransmitter systems, contributing to advancements in understanding various neurological disorders. Its derivatives have been shown to interact with receptors involved in neurotransmission .

Case Studies

  • Inhibition Studies on Sphingosine Kinase
    • A study demonstrated that derivatives of this compound exhibited significant inhibition of Sphingosine Kinase 2 (SphK2), a target implicated in various diseases, including cancer. The compound's structural features contributed to its potency and selectivity against SphK2 .
  • Peptide-Based Therapeutics
    • Research highlighted the use of this compound in synthesizing peptide-based therapeutics aimed at modulating immune responses. The incorporation of this compound into peptide sequences enhanced their stability and bioactivity, making them promising candidates for further development .

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to Active Sites : The compound can bind to active sites of enzymes or receptors, altering their conformation and inhibiting their function.
  • Modulation of Signaling Pathways : It may influence intracellular signaling pathways by acting as an allosteric modulator or competitive inhibitor.

Applications in Drug Development

This compound has several applications:

  • Medicinal Chemistry : Its properties are leveraged to optimize drug candidates for improved efficacy and selectivity.
  • Bioconjugation : The compound facilitates bioconjugation processes where drugs or imaging agents are attached to biomolecules, enhancing therapeutic targeting capabilities .

Summary Table of Biological Activities

Activity TypeDescription
Peptide SynthesisKey building block for custom peptides in pharmaceuticals
Enzyme InhibitionInhibits specific enzymes such as SphK2
Neuroscience ResearchInvestigated for effects on neurotransmitter systems
Drug DevelopmentOptimizes drug candidates for better efficacy and selectivity

Q & A

Q. What are the key synthetic routes for Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves functionalizing L-proline at the gamma position with a 4-trifluoromethylbenzyl group under Boc protection. A critical step is the alkylation of the pyrrolidine ring, which requires precise control of temperature (-20°C to 0°C) and anhydrous conditions to minimize racemization . The stereochemical outcome (R-configuration at the gamma position) is confirmed via chiral HPLC or X-ray crystallography. For example, using tert-butoxycarbonyl (Boc) as a protecting group ensures stability during coupling reactions in peptide synthesis .

Q. How should researchers characterize the purity and enantiomeric excess of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). A purity ≥95% is typical for research-grade material .
  • Enantiomeric Excess (ee): Chiral stationary phase HPLC or polarimetry can determine ee. For example, a retention time shift in chiral columns compared to racemic mixtures confirms enantiopurity .
  • Spectroscopic Confirmation: 1^1H/13^13C NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and high-resolution mass spectrometry (HRMS) validate structural integrity .

Q. What are the optimal storage conditions and solubility profiles for this compound?

Methodological Answer:

  • Storage: Store lyophilized powder at -20°C in aliquots to avoid repeated freeze-thaw cycles. Stability is maintained for 6 months at -80°C or 1 month at -20°C .

  • Solubility:

    SolventSolubility (10 mM)
    DMSO26.78 mg/mL
    EthanolLimited
    Aqueous buffers (pH 7.4)Low (<1 mg/mL)
    For dissolution, sonicate at 37°C in DMSO and dilute with biocompatible solvents (e.g., PEG300) for in vitro assays .

Advanced Research Questions

Q. How does the stereochemistry at the gamma position affect conformational behavior in peptide substrates?

Methodological Answer: The (R)-configuration at the gamma position induces a rigid, twisted pyrrolidine ring, restricting backbone flexibility in peptides. This enhances resistance to proteolytic cleavage and stabilizes secondary structures (e.g., β-turns). Comparative circular dichroism (CD) studies with (S)-isomers show distinct ellipticity peaks at 220 nm, correlating with altered helix propensity .

Q. What stability issues arise under varying pH and temperature conditions, and how can they be mitigated?

Methodological Answer:

  • pH Sensitivity: The Boc group hydrolyzes at pH < 2 or > 10. Use neutral buffers (pH 6–8) for long-term stability .
  • Thermal Degradation: Above 40°C, decomposition occurs (TGA data shows 5% weight loss at 120°C). Store solutions at 4°C during experiments .
  • Mitigation: Add stabilizing excipients (e.g., trehalose) to lyophilized formulations for in vivo studies .

Q. How does substituting the trifluoromethyl group with other halogens (e.g., Cl, Br) impact biological activity?

Methodological Answer: Comparative studies with analogs (e.g., Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline) reveal:

  • Lipophilicity: LogP increases with CF3 (2.1) vs. Cl (1.8), enhancing membrane permeability .
  • Bioactivity: Fluorinated analogs show 3–5x higher binding affinity to proline-specific enzymes (e.g., prolyl oligopeptidase) due to electronegative effects .

Q. What strategies resolve low coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

  • Activation: Use HATU/DIPEA in DMF for efficient Boc-deprotection and coupling (reaction time: 2 hr, yield >85%) .
  • Side Reactions: Steric hindrance from the 4-trifluoromethylbenzyl group may require elevated temperatures (40°C) or microwave-assisted synthesis (10 min, 50 W) .

Q. How can contradictory data in comparative studies with Boc-protected proline analogs be addressed?

Methodological Answer:

  • Control Experiments: Standardize reaction conditions (e.g., equimolar ratios, solvent purity) to isolate variable effects.
  • Data Normalization: Use internal standards (e.g., Boc-L-proline) in HPLC analyses to account for batch-to-batch variability .
  • Meta-Analysis: Cross-reference crystallographic data (CCDC entries) and thermodynamic parameters (ΔG of binding) to reconcile discrepancies in conformational studies .

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